Cas no 2229205-79-0 (2-(2-amino-1H-imidazol-5-yl)-4-methylphenol)
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol
- 2229205-79-0
- EN300-1769195
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- Inchi: 1S/C10H11N3O/c1-6-2-3-9(14)7(4-6)8-5-12-10(11)13-8/h2-5,14H,1H3,(H3,11,12,13)
- InChI Key: BGACLNUPJCOMQL-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1C1=CN=C(N)N1
Computed Properties
- Exact Mass: 189.090211983g/mol
- Monoisotopic Mass: 189.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 74.9Ų
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769195-0.05g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1769195-0.1g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1769195-0.25g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1769195-0.5g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1769195-1.0g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1769195-2.5g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1769195-5.0g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1769195-10.0g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1769195-1g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1769195-5g |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol |
2229205-79-0 | 5g |
$3520.0 | 2023-09-20 |
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol
Comprehensive Overview of 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol (CAS No. 2229205-79-0)
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol (CAS No. 2229205-79-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique imidazole and phenol functional groups, exhibits potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are pivotal in designing kinase inhibitors and anti-inflammatory agents.
The structural features of 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol make it a versatile intermediate in synthetic chemistry. Its amino-imidazole moiety is known to participate in hydrogen bonding, enhancing its binding affinity to biological targets. This property is crucial for developing small-molecule therapeutics, especially in oncology and immunology. Recent studies highlight its potential in modulating enzyme activity, aligning with the growing demand for targeted therapies in precision medicine.
In the context of green chemistry, 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol is also being explored for its eco-friendly synthesis routes. With increasing focus on sustainable drug development, researchers are optimizing catalytic methods to reduce waste and energy consumption during its production. This aligns with global trends toward environmentally friendly pharmaceutical manufacturing, a topic frequently searched in academic databases and industry forums.
Another area of interest is the compound’s potential in neuroprotective applications. Preliminary data suggest its derivatives may influence oxidative stress pathways, a hot topic in neurodegenerative disease research. As the scientific community seeks novel Alzheimer’s disease and Parkinson’s disease treatments, 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol derivatives are being screened for their blood-brain barrier permeability and neuroinflammation modulation capabilities.
From a commercial perspective, the demand for high-purity intermediates like 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol is rising, driven by the expansion of contract research organizations (CROs) and biotech startups. Suppliers emphasize QC/QA protocols to meet GMP standards, addressing frequent queries about batch-to-batch consistency and scalability in online discussions. Analytical techniques such as HPLC and NMR are critical for verifying its structural integrity.
In summary, 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol (CAS No. 2229205-79-0) represents a multifaceted compound with promising applications across drug discovery, sustainable chemistry, and neurological research. Its evolving role underscores the importance of structure-activity relationship studies and collaborative innovation to unlock its full potential.
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